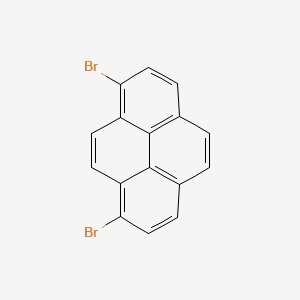

1,8-Dibromopyrene

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dibromopyrene typically involves the bromination of pyrene. One common method is to dissolve pyrene in carbon tetrachloride and add bromine dropwise under a nitrogen atmosphere. The reaction is carried out over several hours to ensure complete bromination. The resulting mixture is then purified to isolate this compound .

Procedure:

- Dissolve 10.00 grams of pyrene (49.44 mmol) in 250 milliliters of carbon tetrachloride.

- Add 15.80 grams (5.07 milliliters) of bromine (98.89 mmol) dropwise over five hours under a nitrogen atmosphere.

- Purify the product through crystallization from toluene or a mixture of benzene and hexane to obtain this compound with a yield of approximately 45% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

1,8-Dibromopyrene undergoes various chemical reactions, including substitution, coupling, and cycloaddition reactions.

Types of Reactions

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form complex polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as tetrahydrofuran.

Stille Coupling: Palladium catalysts, organotin reagents, and bases in solvents like toluene.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the bromine atoms.

Coupling Reactions: Biaryl compounds and other complex organic molecules.

Cycloaddition Reactions: Polycyclic aromatic hydrocarbons with enhanced stability and unique electronic properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1,8-dibromopyrene has been extensively studied. The compound is typically synthesized through bromination of pyrene using various methods. Notably, the bromination can be achieved using bromine in carbon tetrachloride or dichloromethane, yielding pure dibromopyrenes with varying efficiencies depending on the reaction conditions.

| Synthesis Method | Yield (%) | Solvent Used |

|---|---|---|

| Bromination with Br in CCl₄ | 45% (1,8-isomer) | Carbon Tetrachloride |

| Bromination with Br in CH₂Cl₂ | ~35% | Dichloromethane |

| Bromination using KBr/NaClO | 43% (mixture) | HCl/MeOH |

Applications in Organic Electronics

This compound serves as a critical component in the development of organic electronic devices. Its derivatives are utilized in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to form excimers enhances its efficiency as a light-emitting material.

- Organic Field-Effect Transistors (OFETs) : Its high charge mobility makes it suitable for use in semiconductor layers.

- Solar Cells : The compound is explored for its potential to improve the efficiency of organic photovoltaic devices.

Case Study: OLEDs

Research has demonstrated that incorporating this compound into OLED structures significantly improves light emission efficiency due to its favorable energy levels and molecular packing.

Photonic Applications

The photophysical properties of this compound make it an attractive candidate for various photonic applications:

- Fluorescent Sensors : The compound exhibits strong fluorescence properties that can be harnessed for sensing applications.

- Bioimaging Probes : Its derivatives are being investigated for use as bioimaging agents due to their luminescent characteristics.

Case Study: Fluorescent Sensors

A study highlighted the use of this compound derivatives as fluorescent probes for detecting metal ions in aqueous solutions. The fluorescence intensity varied significantly upon binding with different metal ions, showcasing its potential as a selective sensor.

Environmental Monitoring

Research has indicated that pyrene derivatives, including this compound, can be utilized in environmental monitoring due to their ability to bind with polycyclic aromatic hydrocarbons (PAHs). This binding property makes them suitable for developing sensors that detect PAH contamination in water and soil.

Mecanismo De Acción

The mechanism of action of 1,8-Dibromopyrene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The unique electronic structure of pyrene directs these reactions towards the 1 and 8 positions, making it a versatile intermediate for further functionalization. The bromine atoms serve as leaving groups, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparación Con Compuestos Similares

Similar Compounds

1,6-Dibromopyrene: Another dibromo derivative of pyrene with bromine atoms at the 1 and 6 positions.

1,3-Dibromopyrene: Less common due to the difficulty in substituting the 1 and 3 positions of pyrene.

1-Bromopyrene: A monobromo derivative used as an intermediate in various organic syntheses.

Uniqueness of 1,8-Dibromopyrene

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules. Its ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research .

Actividad Biológica

1,8-Dibromopyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological activity, including its effects on various biological systems, enzymatic interactions, and potential applications in bioremediation.

Chemical Structure and Properties

This compound is characterized by two bromine atoms attached to the pyrene backbone at the 1 and 8 positions. The presence of bromine significantly alters the chemical properties of pyrene, affecting its reactivity and biological interactions.

Biological Activity Overview

-

Toxicity and Carcinogenicity :

- Studies indicate that dibrominated pyrenes, including this compound, exhibit varying degrees of toxicity. Research has shown that these compounds can induce oxidative stress in biological systems, leading to cellular damage and potential carcinogenic effects .

- The compound has been implicated in mutagenic activities in bacterial assays, suggesting a risk for genotoxicity .

-

Enzymatic Interactions :

- The metabolism of this compound involves various enzymes. For instance, studies have identified cytochrome P450 enzymes as key players in the biotransformation of dibromopyrenes into more reactive metabolites .

- Mycobacterium species have been shown to degrade PAHs through specific enzymatic pathways, which may also apply to this compound. Enzymes such as dioxygenases are crucial for initiating the degradation process by introducing hydroxyl groups into the aromatic rings .

-

Bioremediation Potential :

- Given its structure and biological activity, this compound is considered for bioremediation strategies aimed at degrading PAHs in contaminated environments. Mycobacterium sp. strain KMS has demonstrated the ability to metabolize various PAHs, indicating potential pathways for degrading this compound in situ .

Case Study 1: Enzymatic Degradation by Mycobacterium sp.

A study investigated the degradation pathways of pyrene and its derivatives by Mycobacterium sp. strain KMS. The research highlighted several key findings:

- Metabolites Identified : The study identified metabolites such as pyrene-4,5-dione during the degradation process.

- Enzyme Induction : Specific enzymes were significantly induced in the presence of pyrene and its derivatives, suggesting a robust metabolic pathway capable of handling dibrominated compounds .

| Enzyme Type | Function | Induction Observed |

|---|---|---|

| Dioxygenase | Oxidation of pyrene | Yes |

| Dihydrodiol Dehydrogenase | Further metabolism of dihydrodiols | Yes |

| Cytochrome P450 | Metabolism of aromatic compounds | Yes |

Case Study 2: Toxicological Assessment

In another study focused on the toxicological assessment of dibromopyrenes:

- Test Organisms : Bacterial strains were exposed to varying concentrations of this compound.

- Results : Increased levels of oxidative stress markers were observed at higher concentrations, indicating potential cytotoxic effects .

Research Findings

Recent research has expanded our understanding of this compound's properties:

- Photophysical Properties : Studies on luminescent properties suggest that dibrominated pyrenes can serve as effective materials for optoelectronic applications due to their unique electronic structures and emission characteristics .

- Environmental Impact : The persistence of this compound in the environment raises concerns regarding its bioaccumulation and long-term ecological effects. Its degradation products may also pose risks to aquatic life .

Propiedades

IUPAC Name |

1,8-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLQSCAVCHTKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878093 | |

| Record name | 1,8-DIBROMOPYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38303-35-4 | |

| Record name | 1,8-Dibromopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, 1,8-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,8-Dibromopyrene of interest to researchers?

A1: this compound is a valuable precursor in organic synthesis, especially for creating larger structures. Its reactivity allows it to undergo coupling reactions, forming carbon-carbon bonds with other molecules. This is demonstrated in the research where it's used to create cyclic pyrene oligomers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.